
2-(Chloromethyl)-3,6-dimethylpyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)pyridine hydrochloride is a type of organohalide that consists of a pyridine core bearing a chloromethyl group . It is an alkylating agent and is often used as a reagent in various chemical reactions .
Synthesis Analysis
While the specific synthesis process for 2-(Chloromethyl)-3,6-dimethylpyridine hydrochloride is not available, a similar compound, 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride (CDP), can be synthesized using maltol as a starting material .Molecular Structure Analysis
The molecular structure of 2-(Chloromethyl)pyridine hydrochloride consists of a pyridine ring with a chloromethyl group attached . The empirical formula is C6H6ClN·HCl, and the molecular weight is 164.03 .Chemical Reactions Analysis
2-(Chloromethyl)pyridine hydrochloride can participate in various chemical reactions due to the presence of the chloromethyl group. For instance, it was used as a reagent in base-catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF .Physical And Chemical Properties Analysis
2-(Chloromethyl)pyridine hydrochloride is a solid at room temperature. It has a melting point of 124.0 to 127.0 °C. It should be stored under inert gas as it is hygroscopic .Aplicaciones Científicas De Investigación
Photochemical Reactions
2-(Chloromethyl)-3,6-dimethylpyridine hydrochloride plays a role in photochemical reactions. Taylor and Kan (1963) explored the photochemical dimerization of 2-aminopyridines and 2-pyridones, demonstrating the formation of 1,4-dimers under ultraviolet irradiation in hydrochloric acid solution. This study showcases the compound's potential in creating photodimers, contributing to the understanding of its photochemical behavior and applications in synthesizing complex molecular structures (Taylor & Kan, 1963).
Crystal Structure and Spectroscopic Properties
The compound is also significant in the study of crystal structures and spectroscopic properties. Casas et al. (1998) provided insights into the synthesis, crystal structure, and spectroscopic properties of organothallium(III) derivatives, highlighting the complex formation with 2,6-diacetyl-pyridine-monothiosemicarbazone. Such studies are crucial for understanding the coordination chemistry and structural properties of metal complexes involving pyridine derivatives (Casas et al., 1998).
Antimicrobial and Anticancer Potential
Furthermore, this compound derivatives are investigated for their potential antimicrobial and anticancer properties. Márquez et al. (2015) conducted a comparative study on the structural and vibrational properties of cyanopyridine derivatives, employing Density Functional Theory (DFT) calculations to explore their potential as antimicrobial and anticancer agents. This highlights the compound's relevance in medicinal chemistry and drug development (Márquez et al., 2015).
Catalytic Activity
The catalytic activity of this compound derivatives is another area of significant interest. Das et al. (2009) reported on the formation of palladium(II) complexes with the first pincer (Se,N,Se) ligand, derived from the reaction with 2,6-bis(chloromethyl)pyridine. The study emphasizes the catalytic efficiency of these complexes in the Heck coupling reaction, showcasing the compound's utility in facilitating carbon-carbon bond formation processes (Das et al., 2009).
Hydrogen Bonding and Molecular Structure
Lastly, the role of this compound in studying hydrogen bonding and molecular structures is noteworthy. Jones and Vancea (2003) investigated the isostructurality by permutation of classical and “weak” hydrogen bonds in pyridinium compounds, providing insights into the structural motifs and hydrogen bonding patterns. This research contributes to a deeper understanding of molecular interactions and structural chemistry (Jones & Vancea, 2003).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(chloromethyl)-3,6-dimethylpyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-6-3-4-7(2)10-8(6)5-9;/h3-4H,5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCZHFGKXMTAGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2089325-41-5 |
Source


|
| Record name | 2-(chloromethyl)-3,6-dimethylpyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2577520.png)
![N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2577521.png)
![7-hydroxy-N-(2-(2-hydroxyethoxy)ethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2577524.png)
![Sodium 2-{2-[(2-methoxyethyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2577525.png)

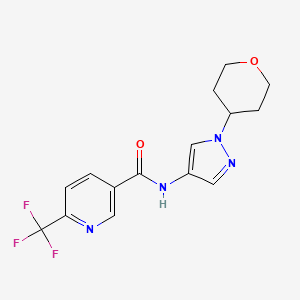
![3-(4-fluorobenzyl)-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2577532.png)
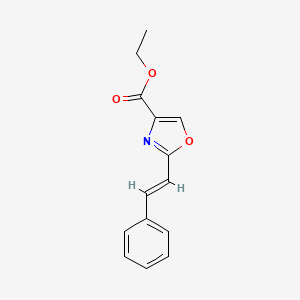
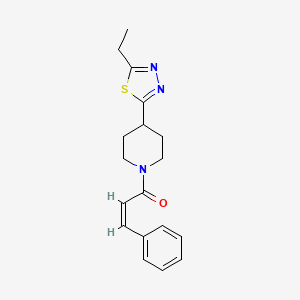
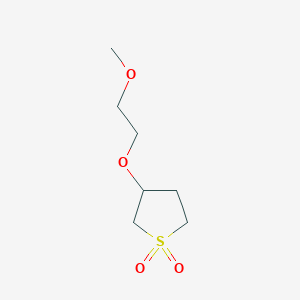

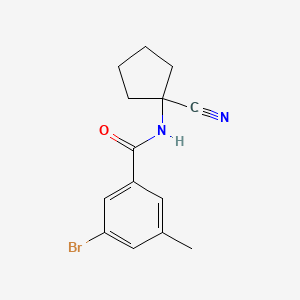
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-chlorobenzamide](/img/structure/B2577541.png)
![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2577543.png)